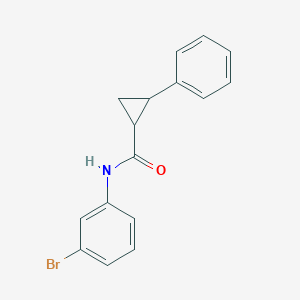

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

Description

Contextualization of Cyclopropanecarboxamide (B1202528) Scaffolds in Medicinal Chemistry and Chemical Biology

Cyclopropane (B1198618) rings are unique three-membered carbocycles that have garnered significant attention in medicinal chemistry. nbinno.comnih.gov Their inherent ring strain and compact, three-dimensional nature offer a level of structural rigidity that can be advantageous in drug design. nbinno.com The incorporation of a cyclopropane scaffold can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. nbinno.com

The cyclopropanecarboxamide moiety, which combines the cyclopropane ring with an amide linkage, is a prevalent feature in a variety of biologically active molecules. nih.gov Amide bonds are fundamental in peptides and proteins, and their presence in small molecules can facilitate interactions with biological receptors. nih.gov Phenylcyclopropane carboxamide derivatives, in particular, have been investigated for a range of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor properties. nih.gov The phenyl group provides a site for further functionalization, allowing for the tuning of the molecule's electronic and steric properties to optimize biological activity. nih.gov

Historical Perspective on the Emergence of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

Research into this class of compounds is often driven by the desire to create novel chemical entities with improved or unique biological profiles. The inclusion of a bromine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance potency or modulate pharmacokinetic properties. Therefore, the conceptualization of this compound likely arose from systematic structural modifications of the broader phenylcyclopropanecarboxamide scaffold.

Significance and Research Gaps Pertaining to this compound

The significance of this compound currently lies more in its potential than in a proven track record of applications. As a member of a pharmacologically relevant class of compounds, it represents an area of "unexplored chemical space." The key research gap is the lack of published studies specifically investigating its biological activity. While related compounds have shown promise, the specific effects of the 2-phenyl substitution pattern in combination with the 3-bromophenylamide moiety have yet to be elucidated.

Further research is needed to:

Determine the biological targets of this compound.

Evaluate its efficacy in various disease models.

Understand its structure-activity relationships.

Assess its pharmacokinetic and toxicological profiles.

Overview of Research Methodologies Applied to this compound

The study of this compound and its analogs would typically involve a multidisciplinary approach, integrating synthetic chemistry, analytical chemistry, and biological screening.

Synthesis: The preparation of similar 1-phenylcyclopropane carboxamide derivatives has been achieved through a multi-step process. nih.gov This typically involves the cyclopropanation of a substituted phenylacetonitrile, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent amidation to form the final carboxamide. nih.gov

Structural Characterization: Following synthesis, the confirmation of the chemical structure is paramount. Standard analytical techniques employed for this purpose include:

Infrared (IR) Spectroscopy: This technique helps to identify the presence of key functional groups, such as the amide C=O and N-H bonds.

Mass Spectrometry (MS): MS provides information on the molecular weight of the compound, confirming its elemental composition.

Biological Evaluation: To ascertain the potential therapeutic value, the compound would be subjected to a battery of biological assays. These can range from broad phenotypic screens to more targeted assays against specific enzymes or receptors. Computational methods, such as molecular docking, can also be employed to predict potential biological targets and guide experimental work. nih.gov

While specific research findings for this compound are not currently published, the data for a structurally related compound, Methyl 2-(4-(1-(3-bromophenyl)cyclopropane-1-carboxamido)-3-methylphenoxy)acetate, offers a glimpse into the type of characterization that would be performed. nih.gov

Table 1: Spectroscopic Data for a Related 1-Phenylcyclopropane Carboxamide Derivative nih.gov

| Spectroscopic Technique | Observed Data |

| Infrared (IR) (KBr, cm⁻¹) | 3398, 2950, 2842, 1748, 1647, 1509, 1410, 1308, 1211, 1066, 1031, 1019, 697 |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.64 (t, J = 1.8 Hz, 1H), 7.50 (d, J = 7.8 Hz, 1H), 7.41 (d, J = 8.1 Hz, 1H), 7.26-7.17 (m, 2H), 6.75 (d, J = 8.4 Hz, 1H), 4.62 (s, 2H), 3.79 (s, 3H), 2.19 (s, 3H), 1.63-1.59 (m, 2H), 1.20-1.16 (m, 2H) |

Data for Methyl 2-(4-(1-(3-bromophenyl)cyclopropane-1-carboxamido)-3-methylphenoxy)acetate

This data provides a template for the kind of analytical characterization that would be essential for confirming the identity and purity of this compound, should it be synthesized and studied in the future.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-2-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO/c17-12-7-4-8-13(9-12)18-16(19)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBYMNJEMSNTLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Bromophenyl 2 Phenylcyclopropanecarboxamide and Its Analogues

Classical Synthetic Routes to N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

The traditional synthesis of this compound is a two-step process that hinges on the initial formation of a 2-phenylcyclopropanecarboxylic acid precursor, followed by the coupling of this acid with 3-bromoaniline (B18343) to form the final amide product.

Amide Bond Formation Strategies for this compound

The crucial step in the synthesis is the formation of the amide linkage between 2-phenylcyclopropanecarboxylic acid and 3-bromoaniline. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. luxembourg-bio.com Other effective reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). luxembourg-bio.com The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) being commonly employed.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (Optional) | Typical Solvent | General Reaction Conditions |

| DCC | HOBt, DMAP | DCM, DMF | Room temperature, 2-24 hours |

| EDC | HOBt, DMAP | DCM, Water | Room temperature, 2-12 hours |

| DIC | HOBt | DCM, DMF | Room temperature, 2-24 hours |

| HBTU | DIPEA, Et3N | DMF, DCM | Room temperature, 1-6 hours |

| HATU | DIPEA, Et3N | DMF | Room temperature, 1-4 hours |

| BOP | DIPEA, Et3N | DMF, DCM | Room temperature, 1-6 hours |

| T3P | Pyridine, Et3N | Ethyl acetate, THF | Room temperature to 50 °C, 1-12 hours |

This table is generated based on general knowledge of amide coupling reactions and is for illustrative purposes.

Cyclopropane (B1198618) Ring Construction in the Synthesis of this compound Precursors

The synthesis of the key precursor, 2-phenylcyclopropanecarboxylic acid, can be accomplished through several established methods for constructing a cyclopropane ring. A widely used approach is the Simmons-Smith reaction, which involves the treatment of an alkene, in this case, styrene (B11656), with a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgthermofisher.commdpi.com This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org

Another common method involves the reaction of an α,β-unsaturated ester, such as ethyl cinnamate, with a sulfur ylide, like dimethyloxosulfonium methylide or dimethylsulfonium methylide (Corey-Chaykovsky reaction). This approach also yields the corresponding cyclopropyl (B3062369) ester, which can then be hydrolyzed to the desired carboxylic acid.

Furthermore, transition metal-catalyzed cyclopropanation of styrene using a diazo compound, such as ethyl diazoacetate, in the presence of a rhodium or copper catalyst, is a powerful method for the synthesis of 2-phenylcyclopropane carboxylates. google.com Subsequent hydrolysis of the resulting ester furnishes the 2-phenylcyclopropanecarboxylic acid.

Modern and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods.

Catalytic Methods in this compound Synthesis

Modern synthetic strategies are increasingly relying on catalytic processes to improve efficiency and reduce waste. For the construction of the cyclopropane ring, catalytic C-H activation has emerged as a promising approach. acs.org Transition metal catalysts, such as those based on rhodium or palladium, can direct the cyclopropanation of allylic alcohols or other suitable precursors through C-H functionalization, offering a more direct route to functionalized cyclopropanes. nih.govresearchgate.net

For the amide bond formation, catalytic methods that avoid the use of stoichiometric coupling reagents are being explored. Boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines through a dehydrative process. ucl.ac.uk Additionally, enzymatic methods, utilizing lipases or other hydrolases, are gaining traction for their high selectivity and mild reaction conditions, representing a green alternative to traditional chemical methods. rsc.orgrsc.org

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are being increasingly integrated into synthetic organic chemistry to minimize environmental impact. In the context of synthesizing this compound, this translates to several potential improvements. The use of greener solvents, such as water, ionic liquids, or solvent-free conditions for cyclopropanation reactions, can significantly reduce the environmental footprint. bohrium.com

Stereoselective Synthesis of this compound

The 2-phenylcyclopropanecarboxamide (B1655958) moiety contains two stereocenters, leading to the possibility of four stereoisomers. The stereoselective synthesis of a specific isomer is often crucial for its biological activity or material properties.

The key to the stereoselective synthesis of this compound lies in the asymmetric construction of the 2-phenylcyclopropane ring. This can be achieved through several strategies. One prominent method is the use of chiral catalysts in the cyclopropanation of styrene. Chiral rhodium and copper complexes with various chiral ligands have been successfully employed in the reaction of styrene with diazoacetates to afford enantiomerically enriched cyclopropane esters. acs.orgacs.org These chiral esters can then be hydrolyzed and coupled with 3-bromoaniline to yield the desired enantiopure amide.

Another approach involves the use of chiral auxiliaries attached to the alkene substrate. The auxiliary directs the cyclopropanation reaction to occur from a specific face of the double bond, leading to a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched cyclopropane precursor.

Furthermore, enzymatic resolution of a racemic mixture of 2-phenylcyclopropanecarboxylic acid or its ester derivative can be an effective method to obtain the desired enantiomer. cjcatal.com Lipases are often used for the stereoselective hydrolysis of esters, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. cjcatal.com

Table 2: Chiral Catalysts for Asymmetric Cyclopropanation of Styrene

| Catalyst System | Chiral Ligand Type | Typical Diazo Reagent | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) |

| Rh₂(OAc)₄ | Chiral Carboxamidates | Ethyl diazoacetate | High (often >90:10) | Moderate to High |

| Cu(I) or Cu(II) | Bis(oxazoline) (BOX) | tert-Butyl diazoacetate | High (often >95:5) | High to Excellent |

| Co(II) Porphyrin | Chiral Porphyrin | Ethyl diazoacetate | Excellent (>98:2) | Excellent (>98%) acs.org |

| Fe(II) Porphyrin | Chiral Porphyrin | Ethyl diazoacetate | High | Modest acs.org |

This table is a compilation of representative data from the literature on asymmetric cyclopropanation and is for illustrative purposes.

Chiral Auxiliaries and Catalysts in Stereocontrolled Synthesis

Achieving enantiopure forms of this compound hinges on the stereocontrolled synthesis of the 2-phenylcyclopropane-1-carboxylic acid intermediate. This is often accomplished through two primary strategies: the use of chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov Once the desired stereochemistry is established, the auxiliary can be removed. For the synthesis of chiral 2-phenylcyclopropanecarboxylic acids, chiral alcohols, such as menthol (B31143) derivatives, or amines, like pseudoephedrine, can be esterified or amidated with a suitable precursor. ajprd.comnih.gov The resulting diastereomers can then be separated, and the chiral auxiliary is subsequently cleaved to yield the enantiomerically enriched carboxylic acid.

Chiral catalysts , on the other hand, provide a chiral environment for the reaction to proceed, leading to the preferential formation of one enantiomer. In the context of cyclopropanation, transition metal complexes with chiral ligands are widely employed. For instance, copper or rhodium catalysts bearing chiral ligands can catalyze the asymmetric cyclopropanation of styrene with a diazoacetate derivative, a common route to 2-phenylcyclopropanecarboxylates. rsc.orgmdpi.com The choice of metal and ligand is crucial in determining both the yield and the enantiomeric excess of the product.

| Catalyst/Auxiliary Type | Example | Application | Key Feature |

| Chiral Auxiliary | (-)-Menthol | Esterification with a cyclopropane precursor | Diastereomeric separation |

| Chiral Auxiliary | (1R,2S)-(-)-Norephedrine | Amide formation and directed cyclopropanation | High diastereoselectivity |

| Chiral Catalyst | Rh₂(S-DOSP)₄ | Asymmetric cyclopropanation of styrene | High enantioselectivity |

| Chiral Catalyst | Cu(I)-Box | Catalytic asymmetric cyclopropanation | Good yields and enantiomeric excess |

Diastereoselective and Enantioselective Routes to this compound Isomers

The relative orientation of the phenyl group and the carboxamide group on the cyclopropane ring gives rise to cis and trans diastereomers. The synthesis of specific diastereomers and enantiomers of this compound requires carefully designed synthetic routes.

Diastereoselective synthesis often relies on the steric and electronic properties of the starting materials and reagents. For example, the cyclopropanation of an alkene can favor the formation of the trans isomer due to steric hindrance. Subsequent amide coupling with 3-bromoaniline would then yield the trans-N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide.

Enantioselective routes build upon the principles of asymmetric synthesis. One common approach involves the asymmetric cyclopropanation of styrene using a chiral catalyst to produce an enantiomerically enriched 2-phenylcyclopropanecarboxylic acid ester. This ester is then hydrolyzed to the carboxylic acid, which is subsequently coupled with 3-bromoaniline to afford the desired enantiomer of this compound. Alternatively, a racemic mixture of 2-phenylcyclopropanecarboxylic acid can be resolved using a chiral resolving agent, such as a chiral amine, to separate the enantiomers before the amide coupling step. nih.govyoutube.comresearchgate.net

| Synthetic Route | Key Step | Stereochemical Outcome |

| Diastereoselective Cyclopropanation | Simmons-Smith reaction on a bulky cinnamyl derivative | Predominantly trans isomer |

| Enantioselective Catalysis | Asymmetric cyclopropanation of styrene with a chiral Rh(II) catalyst | High enantiomeric excess of a specific enantiomer |

| Chiral Resolution | Formation of diastereomeric salts with a chiral amine | Separation of enantiomers |

Derivatization Strategies for this compound

The presence of three distinct structural motifs—the phenyl ring, the bromophenyl moiety, and the cyclopropane ring—provides multiple handles for the derivatization of this compound, allowing for the systematic exploration of its chemical space.

Modification of the Phenyl and Bromophenyl Moieties

The aromatic rings of this compound are amenable to a variety of functionalization reactions, enabling the introduction of diverse substituents.

The bromophenyl moiety is particularly versatile for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as a convenient handle for reactions such as the Suzuki-Miyaura coupling , which allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups. organic-chemistry.orgacs.orgnih.govmdpi.com Similarly, the Buchwald-Hartwig amination can be employed to form new carbon-nitrogen bonds, introducing various amine functionalities. ajprd.commarquette.eduresearchgate.netrsc.orgmit.edu These reactions significantly expand the structural diversity of the molecule.

The phenyl group , while less activated than the bromophenyl ring, can undergo electrophilic aromatic substitution reactions. researchgate.net Depending on the reaction conditions and the directing effects of the cyclopropylcarboxamide substituent, functional groups such as nitro, halogen, or acyl groups can be introduced onto the phenyl ring.

| Reaction Type | Moiety | Reagents and Conditions | Potential Modifications |

| Suzuki-Miyaura Coupling | Bromophenyl | Arylboronic acid, Pd catalyst, base | Introduction of various aryl and vinyl groups |

| Buchwald-Hartwig Amination | Bromophenyl | Amine, Pd catalyst, base | Formation of C-N bonds with diverse amines |

| Nitration | Phenyl | HNO₃, H₂SO₄ | Introduction of a nitro group |

| Friedel-Crafts Acylation | Phenyl | Acyl chloride, Lewis acid | Introduction of an acyl group |

Functionalization of the Cyclopropane Ring

The cyclopropane ring, a strained three-membered carbocycle, exhibits unique reactivity that can be exploited for further functionalization. While the ring is generally stable, it can undergo ring-opening reactions under specific conditions, such as treatment with strong acids or electrophiles. The regioselectivity of the ring opening is influenced by the substituents on the ring.

More subtle modifications can be achieved through C-H functionalization of the cyclopropane ring. Recent advances in catalysis have enabled the direct arylation of C-H bonds on cyclopropanes, offering a powerful tool for introducing new substituents without the need for pre-functionalization. rsc.org These reactions often employ a directing group to control the regioselectivity of the C-H activation.

| Reaction Type | Reagents and Conditions | Outcome |

| Acid-Catalyzed Ring Opening | Strong protic or Lewis acids | Formation of acyclic products |

| Electrophilic Addition | Halogens, selenenyl halides | Ring opening and addition of electrophile and nucleophile |

| C-H Arylation | Aryl halide, Pd catalyst, directing group | Introduction of an aryl group onto the cyclopropane ring |

Molecular Mechanisms and Biological Targets of N 3 Bromophenyl 2 Phenylcyclopropanecarboxamide

Identification of Cellular and Molecular Targets of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

There is no publicly available research detailing the identification of cellular and molecular targets for this compound.

Ligand-Target Interaction Profiling in vitro

No data from in vitro ligand-target interaction profiling studies for this compound could be located. Information regarding its binding affinity to specific proteins, receptors, or enzymes is not present in the reviewed literature.

Elucidation of Signaling Pathways Modulated by this compound

Information regarding the specific signaling pathways modulated by this compound is not available. However, a study on a series of related 1-phenylcyclopropane carboxamide derivatives has indicated potential antiproliferative effects. nih.govnih.gov

Downstream Effects on Cellular Processes (e.g., enzyme inhibition, receptor binding)

While the general class of 1-phenylcyclopropane carboxamides has been shown to inhibit the proliferation of the U937 human myeloid leukemia cell line, the specific downstream effects of this compound on cellular processes such as enzyme inhibition or receptor binding have not been documented. nih.govnih.gov The structure-activity relationships within this broader class of compounds have been discussed, but specific data for the bromo-substituted derivative is not provided. nih.govnih.gov

Investigation of Intracellular Localization and Distribution

There are no published studies investigating the intracellular localization and distribution of this compound.

Mechanistic Insights from Structure-Based Drug Design Principles Applied to this compound

No literature is available that applies structure-based drug design principles to elucidate the mechanistic insights of this compound's interactions with any potential biological targets. While the rigid, defined conformation of the phenylcyclopropane carboxamide scaffold makes it an interesting candidate for such studies, specific research on this compound has not been published. nih.govnih.govresearchgate.net

Molecular Docking and Dynamics Simulations

A thorough search of existing scientific literature yielded no specific studies on the molecular docking or molecular dynamics simulations of this compound. Such studies are crucial for predicting the binding affinity and interaction patterns of a ligand with a potential protein target. The absence of this data means that the binding mode, orientation within a receptor's active site, and the stability of any potential complex remain purely speculative for this compound.

Site-Directed Mutagenesis Studies of Target Proteins

Information regarding site-directed mutagenesis studies to identify key amino acid residues involved in the binding of this compound to any biological target is not available. This experimental technique is vital for validating the predictions made by molecular docking and for confirming the functional significance of specific protein-ligand interactions. Without such studies, the precise molecular determinants of this compound's activity cannot be confirmed.

Comparative Analysis of Mechanism of Action Across this compound Analogues

A comparative analysis of the mechanism of action between this compound and its analogues is not feasible due to the foundational lack of data on the primary compound itself. To conduct such an analysis, a baseline understanding of the subject compound's biological activity and molecular interactions is a prerequisite. As this information is not present in the available literature, a meaningful comparison with any potential analogues cannot be performed.

Computational and Theoretical Chemistry Studies on this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there are currently no specific published computational and theoretical chemistry studies focusing solely on the compound This compound .

Therefore, it is not possible to provide detailed research findings, data tables, or specific analyses for the sections and subsections requested in the outline. The required information for:

Quantum Chemical Calculations (including electronic structure, reactivity, conformational analysis, and energy landscapes)

Molecular Dynamics Simulations (including ligand-protein binding, solvation effects, and conformational changes)

In Silico Screening and Design of Analogs

...is not available in the public domain for this specific molecule.

While computational studies exist for structurally related compounds, such as other aryl halides, cyclopropane (B1198618) derivatives, or bromophenyl-containing molecules, the strict requirement to focus solely on this compound prevents the inclusion of that data. Extrapolating findings from different molecules would not be scientifically accurate or adhere to the provided instructions.

Further research or new publications in the field of computational chemistry would be required to generate the specific data needed to populate the requested article structure.

Computational and Theoretical Chemistry Studies on N 3 Bromophenyl 2 Phenylcyclopropanecarboxamide

In Silico Screening and Design of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide Analogs

Virtual Library Generation and Filtering

The exploration of the chemical space surrounding a lead compound is a critical step in identifying analogs with improved properties. The generation of a virtual library derived from the this compound scaffold is the first step in this process. This involves the in silico synthesis of a diverse set of related molecules by systematically modifying different parts of the parent structure.

The core scaffold of this compound offers several points for chemical modification. For instance, the bromine substituent on the phenyl ring can be replaced with a variety of other functional groups. Similarly, the phenyl ring of the cyclopropane (B1198618) moiety and the amide linker can be subjected to substitution or modification. An automated workflow can be employed to perform these modifications in a combinatorial fashion, leading to the generation of a large and diverse virtual library. nih.gov

Once the virtual library is generated, it is subjected to a filtering process to remove compounds with undesirable physicochemical properties. This is often guided by established principles such as Lipinski's Rule of Five, which helps in assessing the "drug-likeness" of a molecule. allsubjectjournal.com The primary parameters considered during this filtering stage are typically:

Molecular Weight (MW): Kept under 500 Daltons to ensure good absorption and diffusion.

LogP (lipophilicity): Maintained in a range that balances solubility and permeability.

Number of Hydrogen Bond Donors (HBD): Limited to ensure passive diffusion across membranes.

Number of Hydrogen Bond Acceptors (HBA): Controlled to avoid poor permeability.

The following table illustrates a subset of a hypothetical virtual library derived from this compound and the results of a Lipinski's Rule of Five filtering process.

| Compound ID | R1-Group (on bromophenyl ring) | R2-Group (on phenylcyclopropane) | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Compliant |

| Parent | Br | H | 316.2 | 3.8 | 1 | 1 | Yes |

| V-001 | Cl | H | 271.7 | 3.5 | 1 | 1 | Yes |

| V-002 | F | H | 255.3 | 3.2 | 1 | 1 | Yes |

| V-003 | CH3 | H | 251.3 | 3.6 | 1 | 1 | Yes |

| V-004 | OCH3 | H | 267.3 | 3.1 | 1 | 2 | Yes |

| V-005 | Br | 4-Cl | 350.6 | 4.5 | 1 | 1 | Yes |

| V-006 | Br | 4-F | 334.2 | 4.0 | 1 | 1 | Yes |

| V-007 | Br | 4-OH | 332.2 | 3.4 | 2 | 2 | Yes |

| V-008 | NO2 | H | 282.3 | 3.0 | 1 | 3 | Yes |

| V-009 | Br | 2,4-diCl | 385.1 | 5.2 | 1 | 1 | No (LogP > 5) |

| V-010 | COOH | H | 281.3 | 2.9 | 2 | 2 | Yes |

This filtering step significantly reduces the number of compounds that need to be considered in subsequent, more computationally intensive stages, thereby streamlining the discovery process.

Predictive Modeling for Enhanced Activity

Following the generation and filtering of the virtual library, predictive modeling techniques are employed to identify candidates with the highest probability of exhibiting the desired biological activity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations.

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are built using a training set of compounds with known activities. Although specific activity data for this compound derivatives is not publicly available, a hypothetical QSAR model can be conceptualized. The model would use various molecular descriptors as independent variables to predict the activity. These descriptors can include:

Topological descriptors: Characterize the connectivity of atoms in the molecule.

Electronic descriptors: Describe the electronic properties, such as partial charges and dipole moments.

Steric descriptors: Relate to the three-dimensional shape and size of the molecule.

Molecular docking is another powerful predictive tool that simulates the binding of a small molecule to the active site of a target protein. mdpi.com This allows for the prediction of the binding affinity and the identification of key interactions that stabilize the ligand-protein complex. For this compound and its derivatives, a relevant biological target would need to be identified. The virtual library of filtered compounds would then be docked into the active site of this target.

The results of these docking simulations are typically scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. The following table provides a hypothetical example of docking scores for a selection of virtual compounds against a target protein.

| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions |

| Parent | -7.5 | Pi-pi stacking with Phe234, Hydrogen bond with Asn156 |

| V-001 | -7.2 | Pi-pi stacking with Phe234, Hydrogen bond with Asn156 |

| V-004 | -8.1 | Pi-pi stacking with Phe234, Hydrogen bond with Asn156, Hydrogen bond with Ser152 |

| V-005 | -8.5 | Pi-pi stacking with Phe234, Halogen bond with Tyr201, Hydrogen bond with Asn156 |

| V-007 | -7.9 | Pi-pi stacking with Phe234, Hydrogen bond with Asn156, Hydrogen bond with Glu189 |

| V-010 | -8.8 | Pi-pi stacking with Phe234, Salt bridge with Arg120, Hydrogen bond with Asn156 |

Based on these predictive models, compounds with the most promising profiles, such as V-005 and V-010 in the hypothetical example, would be prioritized for synthesis and experimental testing. This iterative cycle of computational design, synthesis, and testing is a cornerstone of modern drug discovery, enabling a more targeted and efficient search for novel therapeutic agents.

Emerging Research Directions and Future Perspectives for N 3 Bromophenyl 2 Phenylcyclopropanecarboxamide

Potential as a Chemical Probe for Biological Pathways

The unique conformational rigidity of the cyclopropane (B1198618) ring makes the cyclopropanecarboxamide (B1202528) scaffold an attractive candidate for the design of chemical probes. These probes can be used to investigate biological pathways with high specificity. The defined three-dimensional structure of such molecules can lead to precise interactions with protein binding sites. While direct studies on N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide as a chemical probe are yet to be published, the broader class of cyclopropane derivatives has been explored for its diverse biological activities, including enzyme inhibition. unl.pt

Research into structurally similar compounds, such as N-aryl carboxamides, has shown their potential to modulate biological targets. For instance, various N-aryl derivatives have been synthesized and evaluated for their anti-proliferative effects on pulmonary artery smooth muscle cells. The development of this compound-based probes could involve the incorporation of reporter tags or reactive groups to enable the identification and characterization of their biological targets.

Integration into Advanced Material Science or Supramolecular Chemistry

The rigid cyclopropane core of this compound could be leveraged in the field of material science. The defined stereochemistry of the cyclopropane ring can influence the packing of molecules in a crystal lattice, potentially leading to materials with interesting solid-state properties. Furthermore, the amide functional group is capable of forming strong hydrogen bonds, a key interaction in the formation of supramolecular assemblies.

While there is no specific literature on the integration of this compound into advanced materials, the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides for the fabrication of molecularly imprinted polymers demonstrates the utility of similar amide structures in creating advanced materials. mdpi.com Future research could explore the self-assembly properties of this compound and its derivatives for the development of novel gels, liquid crystals, or other organized molecular structures.

Development of this compound-Based Research Tools

Building on its potential as a chemical probe, this compound could serve as a foundational structure for the development of more sophisticated research tools. For example, by attaching fluorescent dyes or affinity tags, derivatives of this compound could be used for cellular imaging or pull-down assays to study protein-ligand interactions.

The synthesis of related cyclopropanecarboxamide derivatives has been reported, indicating that the chemical modification of this compound to incorporate such functionalities is feasible. The development of these tools would be a critical step in elucidating the mechanism of action of any observed biological activity.

Challenges and Opportunities in this compound Research

A significant challenge in the research of this compound is the current lack of published data on its synthesis and biological activity. Establishing efficient and stereoselective synthetic routes to this compound and its analogues is a crucial first step.

However, this lack of existing research also presents a considerable opportunity. The field is open for the discovery of novel biological activities and applications. Given that diverse biological activities, including antifungal, antibacterial, and antitumor properties, have been reported for other cyclopropane carboxamide derivatives, there is a strong rationale for investigating the potential of this compound in these areas. unl.ptnih.gov For instance, a related compound, 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, has been synthesized and shown to have weak inhibitory activity against Escherichia coli. asianpubs.orgasianpubs.org

Outlook for the Cyclopropanecarboxamide Scaffold in Academic Discovery

The cyclopropanecarboxamide scaffold continues to be a promising area for academic and industrial research. The unique structural and conformational properties of the cyclopropane ring offer a way to create novel chemical entities with the potential for high target specificity and potency. unl.pt The diverse range of biological activities already associated with this scaffold suggests that many more applications are yet to be discovered. unl.pt

Future research will likely focus on:

The development of new synthetic methodologies to access a wider range of structurally diverse cyclopropanecarboxamides.

Systematic screening of these compounds against a broad array of biological targets to identify new therapeutic leads.

The use of computational modeling to better understand the structure-activity relationships of this class of compounds and to guide the design of new derivatives with improved properties.

Q & A

Q. What are the optimal synthetic routes for N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of cyclopropane-containing carboxamides typically involves cyclopropanation of alkenes followed by functionalization. For example, a related cyclopropane derivative was synthesized via a Darzens-like reaction using 1-phenylcycloprop-2-ene-1-carboxamide and phenol derivatives under controlled conditions (e.g., 4.0 equiv. of phenol, hexanes/EtOAc solvent system) to achieve diastereoselectivity (dr 23:1) . Key parameters for optimization include:

- Solvent polarity : Non-polar solvents (e.g., hexanes) favor cyclopropane stability.

- Temperature : Low temperatures (0–25°C) minimize side reactions.

- Catalyst selection : Lewis acids like BF₃·OEt₂ may enhance ring-closure efficiency.

Preparative column chromatography (silica gel, hexanes/EtOAc gradient) is critical for isolating diastereomers .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve cyclopropane ring strain effects (e.g., deshielded protons at δ 1.8–2.5 ppm) and confirm bromophenyl substitution patterns .

- X-ray Crystallography : Single-crystal studies (e.g., Cu Kα radiation, 295 K) provide precise bond lengths and angles, particularly for strained cyclopropane rings (C–C bond ~1.51 Å) and amide planarity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 356.04 for C₁₆H₁₃BrN₂O) .

Advanced Research Questions

Q. How can diastereomeric ratios (dr) be improved during the synthesis of this compound analogs, and what analytical methods validate these ratios?

- Methodological Answer :

- Steric and Electronic Effects : Bulkier substituents on the phenol reactant increase steric hindrance, favoring one diastereomer (e.g., dr 23:1 with 4-methoxyphenol) .

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) for enantiomer separation.

- Dynamic NMR : Detects coalescence temperatures to assess rotational barriers in diastereomers .

Q. What computational strategies are employed to predict the pharmacokinetic properties and target interactions of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict binding affinity to targets (e.g., enzymes) using force fields like AMBER.

- ADMET Prediction : Tools like SwissADME calculate logP (~3.2), suggesting moderate blood-brain barrier permeability .

- Docking Studies : AutoDock Vina models interactions with bromodomains or kinases, leveraging the bromophenyl group's halogen-bonding potential .

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Bromine vs. Chlorine : Bromine's larger van der Waals radius enhances hydrophobic interactions, improving target binding compared to chloro analogs .

- Cyclopropane Rigidity : Restricts conformational flexibility, increasing selectivity for planar binding pockets .

- In Vitro Assays : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7) to quantify potency shifts .

Q. What mechanisms underlie contradictory data in synthetic yields or biological activity across studies of this compound derivatives?

- Methodological Answer :

- Batch Variability Analysis : Trace impurities (e.g., residual Pd in cross-coupling reactions) may explain yield discrepancies. Use ICP-MS to detect metal contaminants .

- Biological Replicability : Control for cell line passage number and assay conditions (e.g., serum-free vs. serum-containing media) to minimize variability .

Q. What hypotheses exist regarding the pharmacological targets of this compound, and how can they be experimentally validated?

- Methodological Answer :

- Target Hypotheses :

- Kinase Inhibition : The bromophenyl group may interact with ATP-binding pockets (e.g., EGFR kinase) .

- Epigenetic Modulation : Bromodomain-containing protein 4 (BRD4) is a potential target due to halogen-bond acceptor sites .

- Validation Methods :

- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) .

- CRISPR Knockout Models : Delete BRD4 in cell lines to assess compound efficacy loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.